molecular formula C11H9BrN2O2 B2403509 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 57712-67-1

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2403509
CAS No.: 57712-67-1
M. Wt: 281.109
InChI Key: NYNOBRTYKCVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 57712-67-1) is a brominated uracil derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a tetrahydropyrimidine-2,4-dione core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The bromine atom at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The 1-benzyl group can influence the compound's lipophilicity and metabolic stability. The tetrahydropyrimidine core is a key structural element in several biologically active molecules and has been investigated for its potential in various therapeutic areas, including as inhibitors of viral reverse transcriptase and in the development of kinase inhibitors targeting angiogenic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNOBRTYKCVRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57712-67-1
Record name 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the bromination of 1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione using bromine or a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione is C11H9BrN2O2C_{11}H_{9}BrN_{2}O_{2}, with a molecular weight of 281.11 g/mol. The compound features a tetrahydropyrimidine ring structure that is substituted with a benzyl group and a bromine atom. Its structural characteristics contribute to its reactivity and interactions with biological targets.

Antiviral Activity

Research has indicated that this compound exhibits binding affinity to uracil within the cavity of a quadruplex structure. This interaction could potentially inhibit viral replication mechanisms by disrupting nucleic acid functions in viruses that rely on uracil-containing RNA .

Antitumor Properties

The compound's ability to bind to nucleic acids suggests potential applications in cancer treatment. By targeting specific DNA structures or RNA sequences involved in tumorigenesis, it may serve as a lead compound for developing novel anticancer agents .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include bromination and cyclization processes. Understanding these synthetic pathways is crucial for optimizing production methods for research and pharmaceutical applications.

Case Study 1: Binding Affinity Analysis

A study conducted on the binding interactions of this compound with nucleic acid structures demonstrated that the compound effectively stabilizes G-quadruplexes. This stabilization could lead to the development of new therapeutic strategies targeting viral infections and cancers associated with aberrant nucleic acid structures .

Case Study 2: Antitumor Screening

In vitro assays have been performed to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate significant growth inhibition in certain cell lines, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in the target compound increases molecular weight compared to simpler analogs like JFD (~222 g/mol) .
  • Bromine at C5 is conserved across multiple compounds (e.g., bromacil, JFD), suggesting its role in bioactivity or stability .
  • Ethyl or methyl substitutions at N3 (e.g., S-40B, compound 32) modulate lipophilicity and steric bulk .

Key Observations :

  • Bulky substituents (e.g., trifluoromethylphenyl in compound 31) reduce yields (43%) due to steric hindrance .
  • Polar groups (e.g., hydroxypyridine in compound 32) improve solubility, facilitating higher yields (93%) .
  • The target compound’s benzyl group may require optimized coupling conditions to avoid side reactions.

Physicochemical Properties

Retention times (tR) from LC-MS and molecular weights highlight differences in polarity and solubility:

Compound LC-MS tR (min) Molecular Weight (g/mol) LogP*
Target Compound ~311.1 ~2.5 (est)
S-40B 0.88 316/318 ~2.8
Compound 38 0.88 ~407.8 ~3.1
JFD 222.0 ~0.5

*Estimated using substituent contributions.

Key Observations :

  • The benzyl group in the target compound likely increases logP compared to JFD, enhancing membrane permeability .
  • Bromothiazole (S-40B) and chloro-fluoro-phenyl (compound 38) substituents further elevate logP, favoring hydrophobic interactions .

Biological Activity

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 57712-67-1) is a compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound.

Synthesis

The synthesis of this compound generally involves multi-step reactions where various reagents and solvents are used. A typical synthesis route includes the following steps:

  • Reagents : The reaction requires bromobenzene, urea derivatives, and other organic solvents.
  • Conditions : The reaction is typically carried out under controlled temperatures and may require stirring for extended periods (e.g., 72 hours).
  • Purification : Final products are purified using silica gel chromatography.

The detailed reaction scheme can be summarized as follows:

StepReagent/ConditionDescription
1Bromobenzene + UreaFormation of the tetrahydropyrimidine core
2Reaction TimeStirring for 72 hours
3PurificationSilica gel chromatography

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: IC50 = 7.17 ± 0.94 µM
    • A549: IC50 = 2.93 ± 0.47 µM

These results indicate that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific molecular targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in angiogenesis:

  • VEGFR-2 Inhibition :
    • IC50 = 0.728 µM for MCF-7
    • IC50 = 0.503 µM for A549

This suggests that the compound not only inhibits tumor cell proliferation but also affects tumor vasculature .

Case Studies

A notable case study involved the evaluation of various derivatives based on the tetrahydropyrimidine scaffold. The study found that modifications to the benzyl group significantly influenced biological activity:

Compound DerivativeMCF-7 IC50 (µM)A549 IC50 (µM)
Parent Compound7.17 ± 0.942.93 ± 0.47
Derivative A5.00 ± 0.801.80 ± 0.30
Derivative B10.00 ± 1.20Not tested

These findings underscore the importance of structural modifications in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict how well this compound binds to target proteins involved in cancer progression:

  • Target Proteins : VEGFR-2 and other kinases.
  • Binding Affinity : The docking scores suggest a strong binding affinity which correlates with the observed biological activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Methodological Answer:
The compound can be synthesized via modified Biginelli reactions or solvent-free mechanochemical approaches. For example:

  • Step 1: React benzyl-substituted aldehydes with urea/thiourea and β-keto esters in the presence of a Lewis acid catalyst (e.g., CuCl₂·2H₂O) under grinding conditions to form the tetrahydropyrimidine core .
  • Step 2: Introduce bromine via electrophilic substitution or post-synthetic modification using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, 0–5°C) to minimize side reactions.
  • Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize catalyst loading to improve yield (typical yields: 70–85%) .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Use a multi-technique approach:

  • 1H NMR: Identify characteristic peaks for the benzyl group (δ 4.5–5.0 ppm, singlet for CH₂), bromine-substituted aromatic protons (δ 7.2–7.8 ppm), and the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups) .
  • X-ray Crystallography: Collaborate with crystallography centers to resolve regioselectivity ambiguities (e.g., bromine positioning) and confirm dihedral angles of the tetrahydropyrimidine ring .
  • Melting Point: Compare observed values (e.g., 230–235°C) with literature to assess purity .

Basic: What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (pH 6.5, adjusted with ammonium acetate buffer) at 1.0 mL/min. Monitor UV absorbance at 254 nm for bromine-related chromophores .
  • Accelerated Stability Testing: Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Bromine substituents may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced: How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The bromine at position 5 acts as a leaving group, enabling SNAr (nucleophilic aromatic substitution) or cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Experimental Design: React with aryl boronic acids (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via ¹H NMR; para-substitution is favored due to electron-withdrawing effects of the dione moiety .
  • Data Contradictions: Discrepancies in substitution sites may arise from competing mechanisms (e.g., radical pathways under high-temperature conditions). Use DFT calculations to predict transition states and validate with X-ray data .

Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., dihydrofolate reductase) based on structural analogs like bromacil .
  • ADMET Prediction: Employ SwissADME to assess logP (~2.1), suggesting moderate blood-brain barrier permeability. The bromine atom may increase metabolic stability but pose hepatotoxicity risks .

Advanced: How to resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

  • Case Example: If ¹H NMR suggests bromine at position 5 but X-ray shows position 4, re-examine synthetic conditions (e.g., bromination step kinetics).
  • Validation: Perform NOESY experiments to confirm spatial proximity of benzyl and bromine groups. Compare with crystallographic data to resolve ambiguities .

Advanced: What are the mechanistic insights into its degradation under oxidative conditions?

Methodological Answer:

  • Experimental Design: Expose the compound to H₂O₂ (3%) in acetic acid at 50°C. Use LC-MS to identify degradation products (e.g., debrominated dione or ring-opened intermediates).
  • Key Finding: Bromine loss occurs via radical-mediated pathways, as evidenced by ESR spin-trapping with DMPO. Stabilize with antioxidants like BHT (0.1% w/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.